
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide, also known as MBTH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MBTH is a heterocyclic organic compound that contains a benzothiazole ring and a morpholine ring. It has a molecular weight of 294.36 g/mol and a melting point of 193-195°C.
作用机制
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of nitrite and nitrate detection, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide reacts with these molecules to form a colored product that can be detected spectrophotometrically. In the case of heavy metal ion detection, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide forms a complex with the metal ion that can be detected using various analytical techniques.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has several advantages for use in lab experiments, including its high sensitivity and specificity for the detection of nitrite and nitrate. It is also relatively easy to synthesize and can be used in a range of analytical techniques. However, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide. One area of interest is the development of new applications for N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide in biochemistry and pharmacology. For example, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide could be investigated as a potential drug candidate for the treatment of other neurodegenerative diseases. Another area of interest is the development of new synthetic methods for N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide.
合成方法
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide can be achieved through a multi-step process that involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide. This intermediate is then reacted with morpholine to produce N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide.
科学研究应用
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has been studied for its potential applications in various fields, including biochemistry, pharmacology, and environmental science. In biochemistry, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has been used as a reagent for the detection of nitrite and nitrate in biological samples. In pharmacology, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has been investigated for its potential as an anticancer agent and as a drug candidate for the treatment of Alzheimer's disease. In environmental science, N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide has been used as a probe for the detection of heavy metal ions in water samples.
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-14-11-3-2-10(8-12(11)19-9)15-13(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIALSVJGRDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-morpholinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)


![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)





![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
